molecular formula C14H12BrNO4 B3035493 3-(Benzyloxy)-6-bromo-4-methoxypicolinic acid CAS No. 321596-54-7

3-(Benzyloxy)-6-bromo-4-methoxypicolinic acid

Cat. No. B3035493
Key on ui cas rn: 321596-54-7
M. Wt: 338.15 g/mol
InChI Key: UUPAQQMDUURGBO-UHFFFAOYSA-N
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Patent
US06927225B2

Procedure details

A vigorously stirred mixture of 15 (25.5 g), potassium carbonate (75 g) and methanol (300 mL) was heated at reflux for 30 hours. The mixture was cooled, poured into water (800 mL), and the pH adjusted to 2 by the addition of conc. HCl. The resulting mixture was extracted with CH2Cl2 (3×150 mL). The organic extracts were combined, dried (MgSO4) and the solvent was evaporated to give a nearly colorless oil (20.5 g) which slowly solidified upon standing. This was recrystallized from methanol (125 mL)/water (40 mL) to give the desired acid 16 (11.6 g), m.p. 134-135° C.
Name
Quantity
25.5 g
Type
reactant
Reaction Step One
Quantity
75 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
800 mL
Type
solvent
Reaction Step Three
Name

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:7]=[C:6]([Br:8])[N:5]=[C:4]([C:9]([O:11]C)=[O:10])[C:3]=1[O:13][CH2:14][C:15]1[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=1.[C:21](=O)([O-])[O-:22].[K+].[K+].CO.Cl>O>[Br:8][C:6]1[N:5]=[C:4]([C:9]([OH:11])=[O:10])[C:3]([O:13][CH2:14][C:15]2[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=2)=[C:2]([O:22][CH3:21])[CH:7]=1 |f:1.2.3|

Inputs

Step One
Name
Quantity
25.5 g
Type
reactant
Smiles
BrC1=C(C(=NC(=C1)Br)C(=O)OC)OCC1=CC=CC=C1
Name
Quantity
75 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
300 mL
Type
reactant
Smiles
CO
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
800 mL
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 30 hours
Duration
30 h
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled
EXTRACTION
Type
EXTRACTION
Details
The resulting mixture was extracted with CH2Cl2 (3×150 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated

Outcomes

Product
Name
Type
product
Smiles
BrC1=CC(=C(C(=N1)C(=O)O)OCC1=CC=CC=C1)OC
Measurements
Type Value Analysis
AMOUNT: MASS 20.5 g
YIELD: CALCULATEDPERCENTYIELD 95.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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